molecular formula C10H14O B3051182 2-Butylphenol CAS No. 3180-09-4

2-Butylphenol

Cat. No.: B3051182
CAS No.: 3180-09-4
M. Wt: 150.22 g/mol
InChI Key: GJYCVCVHRSWLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylphenol, also known as 2-n-butylphenol, is an organic compound with the molecular formula C10H14O. It is a type of phenol where a butyl group is attached to the second carbon of the benzene ring. This compound is used in various industrial applications due to its chemical properties.

Mechanism of Action

Target of Action

2-Butylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is a natural compound found in medicinal plants . It has been reported to have antifungal, antioxidant, and cancer-fighting properties . The primary targets of this compound are the reactive oxygen species (ROS) in the body . It effectively suppresses oxidation, preventing material degradation and disintegration .

Mode of Action

This compound interacts with its targets by neutralizing free radicals and reducing the production of ROS . This ability makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the oxidative stress response. By suppressing oxidation and reducing ROS production, this compound can prevent lipid peroxidation and membrane damage in root tissues and chloroplasts in leaf tissues . This leads to increased levels of antioxidant enzymes, which play a crucial role in the body’s defense mechanisms .

Pharmacokinetics

It is known that the compound is extracted from plants using ethyl acetate and confirmed through gc–ms analysis . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have fungicidal activity against Botrytis cinerea . Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This suggests that this compound could be effective against cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s antioxidant effects can be more pronounced in environments with high levels of oxidative stress . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylphenol can be synthesized through the alkylation of phenol with butyl alcohol. This reaction typically involves the use of a catalyst such as phosphorus pentoxide. The reaction conditions include heating the mixture to a high temperature to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the Friedel-Crafts alkylation of phenol with butyl alcohol. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is carried out in the presence of a catalyst, and the conditions are optimized to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Butylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of butylquinone derivatives.

    Reduction: Reduction reactions can convert this compound to butylcyclohexanol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylphenol
  • 4-tert-Butylphenol
  • 2,4-Di-tert-butylphenol

Comparison

2-Butylphenol is unique due to its specific butyl group positioning on the benzene ring, which influences its reactivity and applications. Compared to 2-tert-Butylphenol and 4-tert-Butylphenol, this compound has different physical and chemical properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

2-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCVCVHRSWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062898
Record name 2-Butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3180-09-4, 28805-86-9
Record name 2-Butylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3180-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BUTYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1WS5HQ96Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 200 Parts of p-tert-butylphenol, 800 parts of xylene, 240 parts of sodium hydroxide solution and 1 296 parts of 37% aqueous formaldehyde are reacted as in Example 1 in the apparatus of Example 1 until the formaldehyde content is 1.7%. Then, as in Example 1, the pH is adjusted to 5.5 with 25% sulphuric acid, followed by working up. 1 568 Parts of furfuryl alcohol are then added and 450 ml of aqueous phase is azeotropically distilled off at maximum temperature of 177° C. as in Example 1. After distilling off the entrainer at 130° C./100 mbar, 1 225 parts of furfuryl alcohol are added and 3 890 parts of a furan resin solution are obtained having a residue of 60% (1 hour/170° C.) and a viscosity of 4 750 mPa.s/20° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butylphenol
Reactant of Route 2
Reactant of Route 2
2-Butylphenol
Reactant of Route 3
Reactant of Route 3
2-Butylphenol
Reactant of Route 4
Reactant of Route 4
2-Butylphenol
Reactant of Route 5
Reactant of Route 5
2-Butylphenol
Reactant of Route 6
Reactant of Route 6
2-Butylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.